molecular formula C6H12ClN B1299778 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 73107-26-3

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1299778
CAS RN: 73107-26-3
M. Wt: 133.62 g/mol
InChI Key: FQEGQFSNKIAVIV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a derivative of the tetrahydropyridine family, which includes various compounds with significant biological activities and chemical properties. The tetrahydropyridine core is a common motif in many compounds that exhibit a range of biological activities and are of interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives can be achieved through various methods. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was reported using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . This method demonstrates the versatility in synthesizing N-substituted tetrahydropyridine analogs. Additionally, the synthesis of tetrahydropyridines from Morita–Baylis–Hillman acetates of α,β-unsaturated aldehydes via an intramolecular 1,6-conjugate addition has been described, showcasing another synthetic route for these compounds .

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been elucidated using X-ray crystallography. For example, the crystal and molecular structures of related dihydropyridines have been determined, revealing different conformations such as flat twisted boat and boat conformations for the dihydropyridine ring . The crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has also been reported, showing a flat boat conformation for the tetrahydropyridine ring and highlighting the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tetrahydropyridine derivatives can undergo various chemical reactions. Oxidation reactions of azines, such as the synthesis and oxodihydroxylation of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, have been studied, demonstrating the potential for functionalization and transformation of the tetrahydropyridine core . Additionally, the unexpected dimerization of tetrahydrofuro[3,2-c]pyridine and tetrahydrofuro[2,3-c]pyridine by acidic hydrolysis has been observed, indicating the reactivity of these compounds under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The crystallographic data of various derivatives provide insights into their stability and intermolecular interactions . For instance, the presence of intermolecular hydrogen bonds can affect the solubility and melting points of these compounds. The steric structures and tautomeric forms of hydrogenated 6-hydroxypyridines have been discussed in the context of their NMR spectra, which is crucial for understanding their chemical behavior .

Scientific Research Applications

Chemistry and Pharmacology of Tetrahydropyridine Derivatives

Tetrahydropyridine (THP) derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are significant in pharmacology due to their diverse biological activities. Extensive research has been conducted on the synthesis and pharmacological properties of these compounds. These efforts have led to the development of numerous drug candidates, many of which are currently undergoing clinical studies. The structure-activity relationship (SAR) studies of THP derivatives have been a major focus, extending the database for these compounds (Mateeva, Winfield, & Redda, 2005).

Dihydropteridine Reductase Inhibition

Research has shown that hydroxylated derivatives of MPTP noncompetitively inhibit dihydropteridine reductase in vitro. This enzyme is critical for the synthesis of neurotransmitters like dopamine and serotonin. The study indicates a potential therapeutic application of these derivatives in modulating neurotransmitter synthesis, which is vital in neurological disorders (Abell, Shen, Gessner, & Brossi, 1984).

Oxidative Reactions and Synthesis

Studies on the oxidative reactions of azines, including 1-methyl-1,2,3,6-tetrahydropyridine derivatives, have revealed novel synthesis methods and structures. These reactions have led to the creation of new compounds with potential pharmaceutical applications, particularly in the context of their unique structural and chemical properties (Soldatenkov et al., 2003).

Role in Neurodegenerative Disease Models

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been instrumental in creating models of Parkinson's disease. Studies using this compound have provided insights into the pathophysiology of Parkinson's disease, especially in understanding dopaminergic neuron degeneration. This has significant implications for developing therapeutic approaches for neurodegenerative diseases (Kitt et al., 1986).

Anti-Inflammatory and Anticancer Properties

Tetrahydropyridines, including derivatives of 1-methyl-1,2,3,6-tetrahydropyridine, have shown potential as anti-inflammatory and anticancer agents. These compounds have been studied for their pharmacological activities, which depend on the nature of the substituents on the tetrahydropyridine ring. This research has implications for developing new therapeutic agents in cancer and inflammation treatment (Rao et al., 1995).

properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGQFSNKIAVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369203
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

73107-26-3
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
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Citations

For This Compound
4
Citations
K Nilsson, A HaUberg, E Pileblad… - Pharmacology & …, 1991 - Wiley Online Library
1‐Methyl‐3‐phenyl‐1,2,3,6‐tetrahydropyridine (M‐3‐PTP) is an analogue to the Parkinson‐producing dopaminergic toxin 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP). M‐3‐…
Number of citations: 1 onlinelibrary.wiley.com
T Herraiz, H Guillén, VJ Arán, JR Idle… - Toxicology and applied …, 2006 - Elsevier
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin is a chemical inducer of Parkinson's disease (PD) whereas N-methylated β-carbolines and isoquinolines are naturally …
Number of citations: 44 www.sciencedirect.com
T Assaad, S Mavel, SM Parsons, S Kruse… - Bioorganic & medicinal …, 2006 - Elsevier
As dysfunction of cerebral cholinergic neurotransmission is one of the main features in patients with Alzheimer’s disease, in vivo imaging of the vesicular acetylcholine transporter (…
Number of citations: 12 www.sciencedirect.com
T Herraiz, H Guillén, J Galisteo
Number of citations: 0

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